5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a useful research compound. Its molecular formula is C18H20F2N4OS and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is 378.13258877 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “5-[(3,4-difluorophenyl)(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol”:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways involved in cancer progression. Studies have indicated that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This makes it a promising candidate for further development in cancer therapy .
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes, making it a valuable tool in combating infections .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It has shown potential in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
The compound has demonstrated strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This is particularly beneficial in preventing cellular damage and aging, and it could be used in developing supplements or medications aimed at enhancing overall health .
Antiviral Activity
Preliminary studies have shown that this compound can inhibit the replication of certain viruses. Its antiviral activity is attributed to its ability to interfere with viral entry and replication processes. This makes it a potential candidate for developing antiviral drugs .
Enzyme Inhibition
The compound has been found to inhibit various enzymes that are critical in different biological processes. For example, it can inhibit acetylcholinesterase, which is important in the treatment of neurodegenerative diseases. This broad enzyme inhibition capability opens up multiple therapeutic applications .
Potential Use in Drug Delivery Systems
Due to its unique chemical structure, this compound can be used in the development of novel drug delivery systems. It can be engineered to improve the solubility, stability, and bioavailability of drugs, enhancing their therapeutic efficacy .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to alterations in cell cycle progression and potentially induce apoptosis .
properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4OS/c1-10-5-7-23(8-6-10)15(12-3-4-13(19)14(20)9-12)16-17(25)24-18(26-16)21-11(2)22-24/h3-4,9-10,15,25H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFIOOCFRZAMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Difluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.